molecular formula C11H11NO3 B14254917 (2R)-1-Benzoylazetidine-2-carboxylic acid CAS No. 255883-14-8

(2R)-1-Benzoylazetidine-2-carboxylic acid

Cat. No.: B14254917
CAS No.: 255883-14-8
M. Wt: 205.21 g/mol
InChI Key: XVZNEKFPDOZMER-SECBINFHSA-N
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Description

(2R)-1-Benzoylazetidine-2-carboxylic acid is a chiral azetidine derivative with a benzoyl group attached to the nitrogen atom and a carboxylic acid group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Benzoylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of N-benzoyl-2-aminoethanol with a suitable dehydrating agent to form the azetidine ring. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Benzoylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The benzoyl group can be reduced to form the corresponding amine.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction of the benzoyl group may yield primary amines.

Scientific Research Applications

(2R)-1-Benzoylazetidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-Benzoylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzoyl group can interact with proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-Benzoylazetidine-2-carboxylic acid: The enantiomer of (2R)-1-Benzoylazetidine-2-carboxylic acid with similar properties but different biological activity.

    1-Benzoylazetidine-3-carboxylic acid: A structural isomer with the carboxylic acid group at the third carbon.

    N-Benzoyl-2-aminopropanoic acid: A related compound with a different ring structure.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both a benzoyl group and a carboxylic acid group. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

255883-14-8

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(2R)-1-benzoylazetidine-2-carboxylic acid

InChI

InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-7-6-9(12)11(14)15/h1-5,9H,6-7H2,(H,14,15)/t9-/m1/s1

InChI Key

XVZNEKFPDOZMER-SECBINFHSA-N

Isomeric SMILES

C1CN([C@H]1C(=O)O)C(=O)C2=CC=CC=C2

Canonical SMILES

C1CN(C1C(=O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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